(3R)-2-oxoazetidine-3-carboxylic acid
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Overview
Description
(3R)-2-oxoazetidine-3-carboxylic acid is a four-membered heterocyclic compound containing a nitrogen atom It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-oxoazetidine-3-carboxylic acid typically involves the manipulation of functional groups on precursor molecules. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the formation of a four-membered ring structure. Another approach involves the Suzuki–Miyaura cross-coupling reaction, which uses brominated pyrazole–azetidine hybrids with boronic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-2-oxoazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives. Substitution reactions can result in a variety of functionalized azetidine derivatives.
Scientific Research Applications
(3R)-2-oxoazetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Industry: The compound is used in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-2-oxoazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or substrate for various enzymes, affecting their activity and function. The ring strain and unique reactivity of the azetidine ring play a crucial role in its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
L-azetidine-2-carboxylic acid: Found in nature, particularly in sugar beets, and used as a gametocidal agent.
Azetidine-3-carboxylic acid: Another derivative of azetidine with similar structural features and reactivity.
Uniqueness
(3R)-2-oxoazetidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both an oxo group and a carboxylic acid group. This combination of functional groups and stereochemistry imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C4H5NO3 |
---|---|
Molecular Weight |
115.09 g/mol |
IUPAC Name |
(3R)-2-oxoazetidine-3-carboxylic acid |
InChI |
InChI=1S/C4H5NO3/c6-3-2(1-5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1 |
InChI Key |
TUKBZULTJRRCPE-UWTATZPHSA-N |
Isomeric SMILES |
C1[C@H](C(=O)N1)C(=O)O |
Canonical SMILES |
C1C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
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